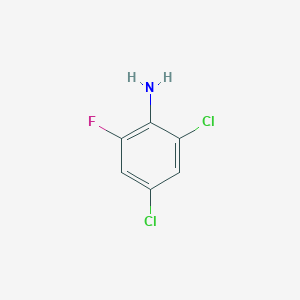

2-Amino-4-methylquinolin-7-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

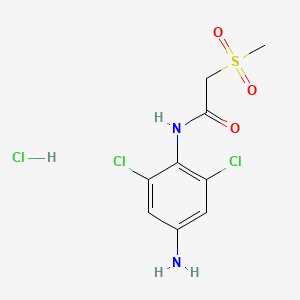

2-Amino-4-methylquinolin-7-ol is a chemical compound with the CAS Number: 2287344-17-4 . It has a molecular weight of 174.2 . The IUPAC name for this compound is this compound . The compound is usually in powder form .

Synthesis Analysis

The synthesis of quinoline compounds, such as this compound, has been a topic of interest in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . Some of the well-known classical synthesis protocols used for the construction of the principal quinoline scaffold include Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller and Conrad–Limpach .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10N2O/c1-6-4-10(11)12-9-5-7(13)2-3-8(6)9/h2-5,13H,1H3,(H2,11,12) . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 174.2 .科学的研究の応用

Antimalarial Activity : Quinoline derivatives like 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols show high antimalarial potency against resistant strains of Plasmodium, with potential for extended protection after oral administration, making them promising candidates for clinical trials (Werbel et al., 1986).

DNA Methyltransferase Inhibition : 4-Aminoquinoline derivatives like SGI-1027 have been found to inhibit DNA methylation, a process deregulated in cancers. They exhibit competitive inhibition for DNA substrates and non-competitive inhibition for the methyl group donor, highlighting their potential as cancer therapeutics (Gros et al., 2014).

Protein Kinase Inhibition : Isoquinolinesulfonamides, such as H-8 and H-7, have been identified as significant inhibitors of various protein kinases, including cAMP-dependent and cGMP-dependent protein kinases, as well as protein kinase C (Hidaka et al., 1984).

Alzheimer’s Disease Treatment : Hybrids of 4-amino-2,3-polymethylenequinoline with butylated hydroxytoluene have shown potent inhibitory effects on acetylcholinesterase and butyrylcholinesterase, making them promising candidates for Alzheimer’s disease therapeutics (Makhaeva et al., 2020).

Selective Detection of Metal Ions : Quinoline-based chemosensors have been developed for selective detection of metal ions like Zn2+ and Al3+, with significant potential for biological applications. This application is crucial for understanding metal ion dynamics in biological systems (Ghorai et al., 2020).

Anticancer Activity : 4-Aminoquinoline derivatives have been synthesized and evaluated for cytotoxic effects on human breast tumor cell lines, highlighting their potential as anticancer agents (Zhang et al., 2007).

Safety and Hazards

The safety information for 2-Amino-4-methylquinolin-7-ol includes several hazard statements: H302, H315, H319, H335 . These correspond to specific hazards associated with the compound. Precautionary statements are also provided, including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle the compound safely.

将来の方向性

While specific future directions for 2-Amino-4-methylquinolin-7-ol are not available, the field of quinoline synthesis and its applications in medicinal chemistry continue to be areas of active research . This suggests that there may be new developments and applications for compounds like this compound in the future.

作用機序

Target of Action

Quinoline derivatives, which include 2-amino-4-methylquinolin-7-ol, are known to target bacterial enzymes like dna gyrase and dna topoisomerase iv . These enzymes play a crucial role in bacterial DNA replication, transcription, and recombination .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in their function. For instance, quinolones, a class of compounds similar to this compound, interact with DNA gyrase and DNA topoisomerase IV, stabilizing a covalent enzyme-DNA complex in which the DNA is cleaved in both strands . This interaction leads to cell death, making it an effective way of killing bacteria .

Biochemical Pathways

It is known that quinolones affect the function of dna gyrase and dna topoisomerase iv, enzymes involved in the regulation of dna supercoiling . The inhibition of these enzymes disrupts DNA replication and transcription, leading to bacterial cell death .

Result of Action

The result of the action of this compound is the disruption of bacterial DNA replication and transcription, leading to bacterial cell death . This is achieved through the compound’s interaction with DNA gyrase and DNA topoisomerase IV, enzymes crucial for bacterial DNA function .

生化学分析

Biochemical Properties

It is known that 2-quinolones, to which this compound belongs, interact with various enzymes and proteins . For instance, they have been designed for binding to the bacterial DNA gyrase subunit A

Cellular Effects

Related 2-quinolones have shown substantial biological activities . For instance, some 2-quinolones have demonstrated antioxidant and antibacterial activity

Molecular Mechanism

It is known that 2-quinolones can bind to the bacterial DNA gyrase subunit A . This suggests that 2-Amino-4-methylquinolin-7-ol may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression.

特性

IUPAC Name |

2-amino-4-methylquinolin-7-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-6-4-10(11)12-9-5-7(13)2-3-8(6)9/h2-5,13H,1H3,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMOLZDOOBHYTHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=CC(=C2)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2715240.png)

![[(2R,3R)-2-(3-Aminopropyl)-3-methylpiperidin-1-yl]-(1-cyclohexylpyrazol-3-yl)methanone;hydrochloride](/img/structure/B2715241.png)

![(2S)-2-[[1-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]piperidine-4-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B2715242.png)

![N-(4-fluorophenyl)-2-({9-[(3-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide](/img/structure/B2715244.png)

![N-(4-butylphenyl)-2-cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2715246.png)

![2-[5-(Trifluoromethyl)oxolan-2-yl]propan-1-amine](/img/structure/B2715247.png)

![11-methyl-N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-amine](/img/structure/B2715248.png)

![rac-(3R,8aR)-N'-hydroxy-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboximidamide](/img/structure/B2715251.png)

![Methyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate;hydrochloride](/img/structure/B2715256.png)